1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate is a chemical compound with the molecular formula C16H11NO5 It is known for its unique structure, which includes a phthalimide moiety and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate typically involves the reaction of phthalic anhydride with 2-methoxybenzoic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has demonstrated anti-inflammatory and anticancer properties in preliminary studies .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique structure allows it to impart specific colors and properties to various materials .
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate involves its interaction with specific molecular targets. It binds to enzymes and proteins, inhibiting their activity and disrupting metabolic pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 6-(1,3-Dioxoisoindol-2-yl)hexanoic acid
- Methyl 2-methoxybenzoate
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate is unique due to its combination of a phthalimide moiety and a methoxybenzoate group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-13-9-5-4-8-12(13)16(20)22-17-14(18)10-6-2-3-7-11(10)15(17)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIDMRXIKZDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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